molecular formula C16H22N2O5S B5838232 CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B5838232
M. Wt: 354.4 g/mol
InChI Key: LCNFRKNEXKARNB-UHFFFAOYSA-N
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Description

CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopropyl group attached to a piperazine ring, which is further substituted with a 3,4-dimethoxyphenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the cyclopropylation of a suitable precursor, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the sulfonylation of the piperazine ring with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

CYCLOPROPYL{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE can be compared with other similar compounds, such as:

  • Cyclopropyl(3,4-dimethoxyphenyl)methanone
  • 1-Cyclopropyl-3-(3,4-dimethoxyphenyl)-2-propen-1-one
  • (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone

These compounds share structural similarities but differ in their functional groups and overall chemical properties.

Properties

IUPAC Name

cyclopropyl-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-22-14-6-5-13(11-15(14)23-2)24(20,21)18-9-7-17(8-10-18)16(19)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNFRKNEXKARNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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